2-Ethyl-5-((4-ethylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a complex heterocyclic molecule featuring a fused thiazolo[3,2-b][1,2,4]triazole core, substituted with a 4-ethylphenyl group and a 1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl moiety. Its structure integrates multiple pharmacophoric elements, including spirocyclic ether-amine systems and aromatic-thiazole-triazole hybrids, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-ethylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-3-15-5-7-16(8-6-15)18(25-11-9-22(10-12-25)28-13-14-29-22)19-20(27)26-21(30-19)23-17(4-2)24-26/h5-8,18,27H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOMNIWIEYXZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCC5(CC4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Differences
The compound’s closest analogs include:
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) :
- Core structure : Thiazole-pyrazole-triazole hybrid vs. thiazolo-triazole-spirocyclic ether.
- Substituents : Chlorophenyl and fluorophenyl groups vs. ethylphenyl and spirocyclic ether-amine.
- Conformation : Largely planar except for one fluorophenyl group perpendicular to the main plane .
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles : Core structure: Triazolo-thiadiazole vs. thiazolo-triazole. Functional groups: Methoxyphenyl vs. ethylphenyl and spirocyclic ether. Biological relevance: Demonstrated antifungal activity via molecular docking with 14-α-demethylase lanosterol (PDB: 3LD6) .
Crystallographic and Computational Analysis
- SHELX/SIR97 Refinement : Structural data for analogs like Compound 4 were refined using SHELX and SIR97, which are critical for determining bond lengths, angles, and torsional parameters . For example, the spirocyclic system in the target compound would require analysis of puckering coordinates (e.g., Cremer-Pople parameters) to quantify ring distortion .
- Molecular Docking : Similar triazole-thiazole hybrids showed affinity for fungal enzymes, suggesting the target compound’s spirocyclic moiety might enhance steric complementarity in binding pockets .
Q & A
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